molecular formula C25H26N4O4 B2743546 methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate CAS No. 1105232-72-1

methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate

Cat. No.: B2743546
CAS No.: 1105232-72-1
M. Wt: 446.507
InChI Key: ZRDYSZKXYVCVHH-UHFFFAOYSA-N
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Description

methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of Pyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Functionalization: The pyridazine ring is then functionalized with various substituents, including the methoxyphenyl group and piperidine carboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine core structures.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group.

Uniqueness

methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-22-10-6-4-7-18(22)21-11-12-23(28-27-21)29-15-13-17(14-16-29)24(30)26-20-9-5-3-8-19(20)25(31)33-2/h3-12,17H,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYSZKXYVCVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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